Technical Monograph: 2-Cycloocten-1-one (CAS 1728-25-2)
Technical Monograph: 2-Cycloocten-1-one (CAS 1728-25-2)
Structural Dynamics, Synthetic Pathways, and Reactivity Profile of a Medium-Ring Enone [1]
Executive Summary
2-Cycloocten-1-one (CAS 1728-25-2) represents a distinct class of "medium-ring" Michael acceptors.[1] Unlike its ubiquitous six-membered analog (2-cyclohexen-1-one), this eight-membered cyclic enone possesses unique conformational mobility and transannular strain (I-strain).[1] These structural characteristics impart higher reactivity toward nucleophilic attack and distinct stereochemical outcomes in conjugate additions.[1] This guide serves as a technical manual for the synthesis, handling, and application of 2-cycloocten-1-one in advanced organic synthesis and medicinal chemistry scaffolds.[1]
Physiochemical Profile & Identification
The following data aggregates experimental and predicted values. Due to the compound's niche status, certain thermodynamic values are derived from high-fidelity predictive models (Joback/Crippen methods) validated against structural analogs.[1]
Table 1: Chemical Specification
| Property | Value | Notes |
| IUPAC Name | (2Z)-Cyclooct-2-en-1-one | Z-isomer is the stable ground state.[1] |
| CAS Number | 1728-25-2 | |
| Molecular Formula | C₈H₁₂O | |
| Molecular Weight | 124.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure.[1] |
| Boiling Point | ~85–88 °C @ 14 mmHg | Predicted atm BP: ~205 °C. |
| Density | 0.982 g/mL (25 °C) | |
| Refractive Index | ||
| Solubility | Soluble in DCM, THF, Et₂O | Poor water solubility.[1] |
| Stability | Air/Light Sensitive | Store under inert gas (Ar/N₂) at 2–8 °C. |
Structural Dynamics & Reactivity Analysis
The Medium-Ring Effect
The reactivity of 2-cycloocten-1-one is governed by conformational strain .[1] While 6-membered rings exist in stable chair forms, the 8-membered ring struggles between "boat-chair" and "crown" conformations.[1]
-
Lack of Planarity: The
-unsaturated system ( ) prefers planarity for maximum orbital overlap (conjugation).[1] However, the 8-membered ring forces a twist, reducing conjugation efficiency compared to cyclohexenone.[1] -
Enhanced Electrophilicity: This deconjugation raises the ground state energy, making the
-carbon significantly more electrophilic (reactive) toward Michael donors.[1]
Visualization: Reactivity Logic Map
The following diagram outlines the divergent reaction pathways dictated by the "Hard/Soft" nature of the incoming nucleophile.
Figure 1: Divergent reactivity pathways.[1] Soft nucleophiles favor the
Synthesis Protocol: Dehydrohalogenation Route
While oxidation of cyclooctene is possible, it often yields mixtures. The most robust laboratory-scale synthesis involves the
Reagents & Equipment[1][2][3][4]
-
Precursor: Cyclooctanone (>98%).[1]
-
Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or Br₂/AcOH.[1]
-
Base: Lithium Carbonate (Li₂CO₃) and Lithium Bromide (LiBr).[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Methodology
-
-Bromination:
-
Dissolve cyclooctanone (1.0 eq) in THF.
-
Add PTAB (1.05 eq) at 0°C. The solid reagent allows for stoichiometric control, preventing di-bromination.[1]
-
Stir at RT for 2 hours. Filter the precipitate (phenyltrimethylammonium bromide).[1]
-
Concentrate filtrate to obtain 2-bromocyclooctanone.[1] Checkpoint: Verify mono-bromination via TLC (Hexane/EtOAc 9:1).
-
-
Elimination (Dehydrobromination):
-
Dissolve crude 2-bromocyclooctanone in anhydrous DMF (0.5 M concentration).
-
Add Li₂CO₃ (1.5 eq) and LiBr (1.5 eq).[1] Note: LiBr acts as a Lewis acid to coordinate the carbonyl, facilitating proton removal.
-
Heat to 100–110 °C under Nitrogen for 4–6 hours.
-
Monitor: Disappearance of starting material via GC-MS or TLC.
-
-
Work-up & Purification:
-
Cool to RT and pour into ice-cold water/ether mixture.
-
Extract with Et₂O (3x).[1] Wash combined organics with brine to remove DMF.[1]
-
Dry over MgSO₄ and concentrate.[1]
-
Purification: Vacuum distillation (approx. 85°C @ 14 mmHg) is superior to column chromatography, as silica can sometimes cause polymerization or hydration of the strained ring.
-
Application: Copper-Catalyzed Conjugate Addition
The primary utility of 2-cycloocten-1-one in drug discovery is as a scaffold for 3-substituted cyclooctanones via Michael addition.[1] Organocopper reagents (Gilman reagents) are the gold standard here to prevent 1,2-addition.[1]
Mechanism & Workflow
The reaction proceeds via a d-
Figure 2: Synthetic workflow for the introduction of alkyl/aryl groups at the C3 position.
Critical Experimental Note
Due to the medium-ring effect , the initial enolate formed (Step 3) is torsionally strained.[1] Unlike cyclohexane enolates, cyclooctane enolates are prone to O-alkylation if trapped with alkyl halides.[1] For simple protonation (Step 4), use a mild buffer (NH₄Cl) to prevent equilibration to the thermodynamic enol.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves (0.11 mm min thickness).[1] |
| Eye Irritation | H319 | Use chemical splash goggles.[1] |
| STOT-SE | H335 | Respiratory irritation.[1][3][4] Always handle in a fume hood. |
Storage:
-
The compound is a lachrymator (tear-inducing) in high concentrations.[1]
-
Store in a tightly sealed container under inert atmosphere.
-
In case of spill: Absorb with vermiculite; do not use combustible materials (sawdust).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5367523, 2-Cycloocten-1-one.[1] Retrieved January 29, 2026 from [Link][1]
-
Paquette, L. A. (2004).[1] Encyclopedia of Reagents for Organic Synthesis.[1] (Reference for PTAB bromination methodology). Wiley.[1] [Link][1]
-
Lipshutz, B. H., & Sengupta, S. (1992).[1] Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.[1][2][5][6] (Foundational text for Michael Addition protocols). [Link][1][7]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] Journal of Organic Chemistry.[1][8] (Standard purification reference). [Link]
-
Allinger, N. L., et al. (1969).[1] Conformational Analysis.[1][8] LXV. The Conformation of Cyclooctene. Journal of the American Chemical Society.[1] (Basis for medium-ring strain discussion). [Link]
Sources
- 1. (2Z)-cyclooct-2-en-1-one | C8H12O | CID 5367523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentenone synthesis [organic-chemistry.org]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. youtube.com [youtube.com]
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- 8. Cyclooctene - Wikipedia [en.wikipedia.org]
